
8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core with various substituents, including a diethylamino group, a hydroxyl group, a methoxy group, and a methyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
作用机制
- The primary targets of this compound have not been definitively established. However, it is thought to exert its effects within the central nervous system (CNS) rather than directly on skeletal muscles. Notably, it does not directly affect the motor end plate or peripheral nerve fibers .
- Some studies suggest that it may modulate neurotransmitter release or alter neuronal excitability, leading to muscle relaxation. However, further research is needed to confirm these mechanisms .
- It does not directly influence the motor end plate or peripheral nerve fibers, which distinguishes it from other muscle relaxants .
- Clinically, it provides relief from acute musculoskeletal spasms, although its efficacy varies among individuals .
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics (ADME):
Result of Action:
Action Environment:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the condensation of 2-methoxyphenol with an appropriate aldehyde in the presence of a base, followed by cyclization to form the chromen-4-one structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for further investigation in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural similarity to other biologically active compounds suggests that it may have pharmacological properties worth exploring.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
相似化合物的比较
8-((diethylamino)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one
8-((diethylamino)methyl)-2-(dimethylamino)-3,7-dihydro-3,7-dimethyl-6H-purin-6-one
8-((diethylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
Uniqueness: Compared to these similar compounds, 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one stands out due to its specific substituents and their positions on the chromen-4-one core
属性
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-16-17(24)12-11-15-20(25)21(14(3)27-22(15)16)28-19-10-8-7-9-18(19)26-4/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXUXZXFAAECPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
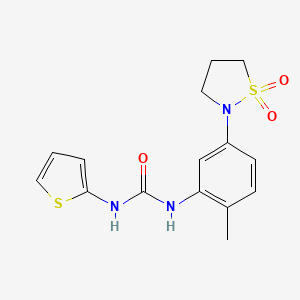
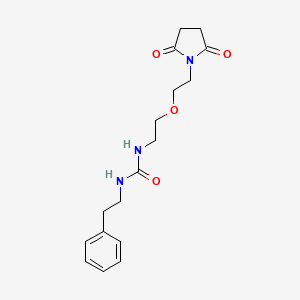
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2877327.png)
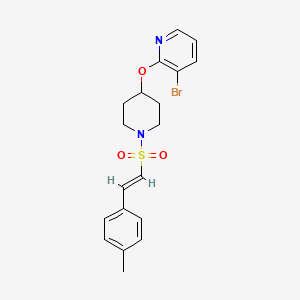
![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
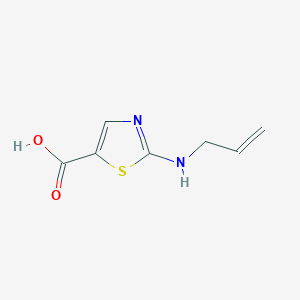
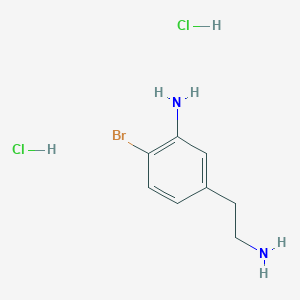
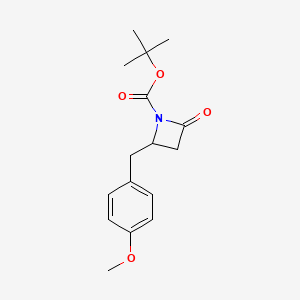
![N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2877339.png)
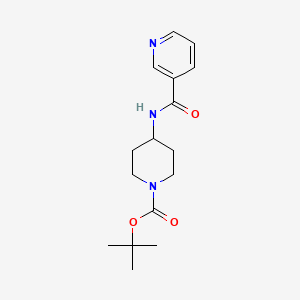
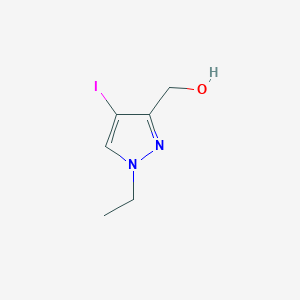
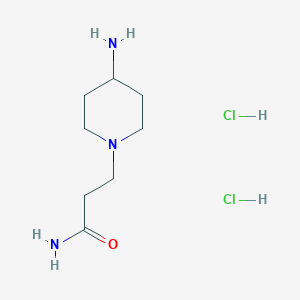
![4-cyano-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
